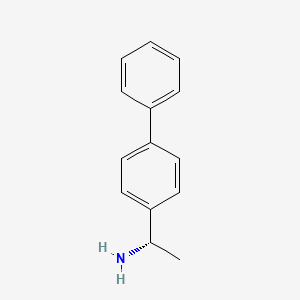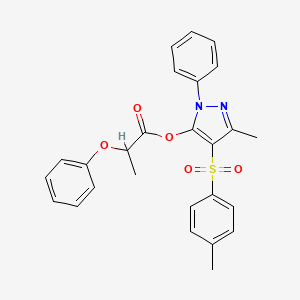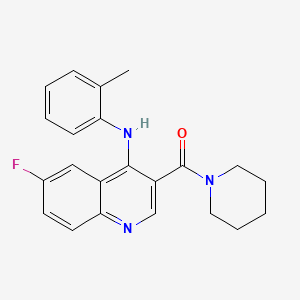
(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H22FN3O and its molecular weight is 363.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative Activity
The compound (4-(6-Fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)(morpholino)methanone, structurally similar to (6-Fluoro-4-(o-tolylamino)quinolin-3-yl)(piperidin-1-yl)methanone, has been evaluated for antiproliferative activity. Its molecular and crystal structures were characterized, including confirmation by X-ray diffraction, indicating potential biological activity and stability due to inter and intra-molecular hydrogen bonds (Prasad et al., 2018).
Selective 5-HT1A Receptor Agonists
Derivatives of the compound, such as aryl-{[4-(6-R-pyridin-2-ylmethyl)-amino]-methyl}-piperidin-1-yl-methanone, have been developed as selective 5-HT1A receptor agonists. Incorporating a fluorine atom has led to enhanced 5-HT1A agonist activity and improved oral activity in rats, indicating the compound's potential in pharmacological applications (Vacher et al., 1999).
Anti-tubercular Activities
Mefloquine derivatives, including compounds structurally similar to this compound, have been studied for their anti-tubercular activities. These compounds exhibited significant in vitro inhibitory concentrations against M. tuberculosis, suggesting their potential as anti-tubercular agents (Wardell et al., 2011).
Neuroprotective Activities
Aryloxyethylamine derivatives, including compounds with a structure related to the compound , have shown potential neuroprotective effects against glutamate-induced cell death and anti-ischemic activity in mice, highlighting their potential as neuroprotective agents (Zhong et al., 2020).
Antileukemic Activity
Novel piperidine derivatives structurally related to this compound have shown antileukemic activity. These compounds, especially with nitro and fluoro substitution on the phenyl ring, exhibited potent inhibition of human leukemia cells, suggesting their potential in cancer therapy (Vinaya et al., 2011).
Properties
IUPAC Name |
[6-fluoro-4-(2-methylanilino)quinolin-3-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O/c1-15-7-3-4-8-19(15)25-21-17-13-16(23)9-10-20(17)24-14-18(21)22(27)26-11-5-2-6-12-26/h3-4,7-10,13-14H,2,5-6,11-12H2,1H3,(H,24,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBLFBXSHTHVFBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCCCC4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-methyl-5-[2-(2-phenoxyacetamido)benzoyloxy]-1-phenyl-1H-indole-3-carboxylate](/img/structure/B2366652.png)
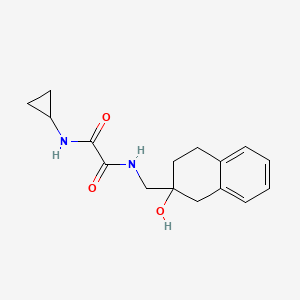


![N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-methylbenzamide](/img/structure/B2366659.png)
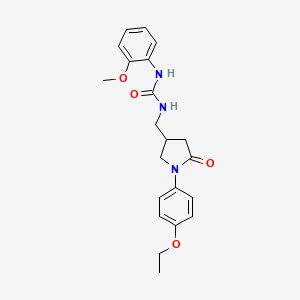
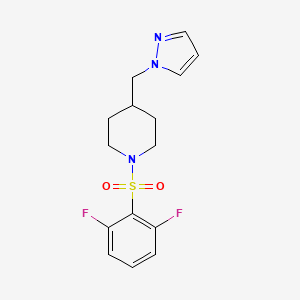
![1-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-3-(2-methoxyethyl)urea](/img/structure/B2366664.png)
![methyl 2-(5-nitrofuran-2-carboxamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2366666.png)


